

# commercial availability and suppliers of 6-Iodopyridin-3-ol

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## Compound of Interest

Compound Name: **6-Iodopyridin-3-ol**

Cat. No.: **B023836**

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An In-depth Technical Guide to **6-Iodopyridin-3-ol**: Commercial Availability, Properties, and Experimental Considerations

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical compound **6-Iodopyridin-3-ol** (CAS No. 129034-38-4). The guide covers its commercial availability, key chemical and physical properties, safety information, and a representative synthesis protocol.

## Commercial Availability and Suppliers

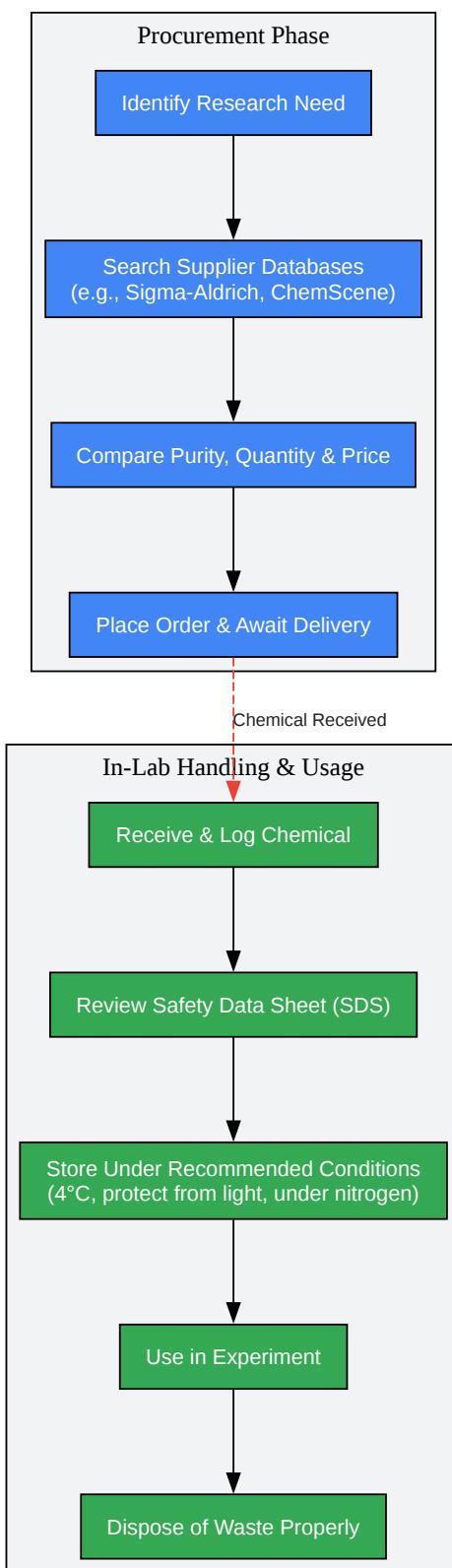
**6-Iodopyridin-3-ol** is available from several chemical suppliers, often as a building block for organic synthesis in research and development. The compound is typically sold in quantities ranging from milligrams to several grams.

Key Suppliers:

- Sigma-Aldrich (MilliporeSigma): Offers **6-Iodopyridin-3-ol**, often in partnership with other suppliers like ChemScene LLC.
- ChemScene: A direct supplier providing various quantities of the compound.
- iChemical: Lists **6-Iodopyridin-3-ol** and provides some physical properties.[\[1\]](#)
- AChemBlock: Offers 6-Iodopyridin-3-amine, a closely related compound.[\[2\]](#)

- BLD Pharm: Supplies various iodinated pyridine derivatives, including 6-Chloro-4-iodopyridin-3-ol.[3][4]

The following diagram illustrates a typical workflow for procuring and utilizing a chemical reagent like **6-Iodopyridin-3-ol** in a research environment.



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Caption: Workflow for Chemical Procurement and In-Lab Handling.

## Physicochemical Properties

The quantitative data for **6-Iodopyridin-3-ol** has been aggregated from various suppliers and is summarized below for easy comparison.

| Property           | Value   | Source(s)           |
|--------------------|---|---------------------|
| CAS Number         | 129034-38-4                                   |                     |
| Molecular Formula  | C <sub>5</sub> H <sub>4</sub> INO             |                     |
| Molecular Weight   | 220.99 g/mol                                  | <a href="#">[5]</a> |
| Appearance         | Solid, Off-white powder                       | <a href="#">[1]</a> |
| Melting Point      | 149-151 °C                                    |                     |
| Boiling Point      | 399.7 ± 27.0 °C at 760 mmHg                   | <a href="#">[1]</a> |
| Density            | 2.142 g/cm <sup>3</sup>                       | <a href="#">[1]</a> |
| Purity             | ≥96%  |                     |
| Storage Conditions | 4°C, protect from light, store under nitrogen |                     |
| InChI Key          | UVNPCRNIHOCXEA-UHFFFAOYSA-N                   |                     |

## Safety and Handling

**6-Iodopyridin-3-ol** is classified as harmful and requires careful handling in a laboratory setting.

- Signal Word: Warning
- Pictogram: GHS07 (Harmful)
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[\[5\]](#)

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
  - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the compound.[5]

## Experimental Protocols: Representative Synthesis

While a specific protocol for the synthesis of **6-Iodopyridin-3-ol** was not found, a general and widely used method for the synthesis of iodopyridines is the Aromatic Finkelstein Reaction.[6] This reaction typically involves the conversion of an aryl bromide to an aryl iodide using a copper(I) iodide catalyst. The following is a detailed, representative methodology adapted from a general procedure for synthesizing 3-iodopyridine from 3-bromopyridine.[6]

**Objective:** To replace a bromine atom on a pyridine ring with an iodine atom. This serves as a model for the synthesis of compounds like **6-Iodopyridin-3-ol** from a corresponding bromo-precursor.

### Materials:

- (Het)aryl bromide starting material (e.g., 6-Bromopyridin-3-ol)
- Sodium Iodide (NaI, 2 equivalents per bromine)

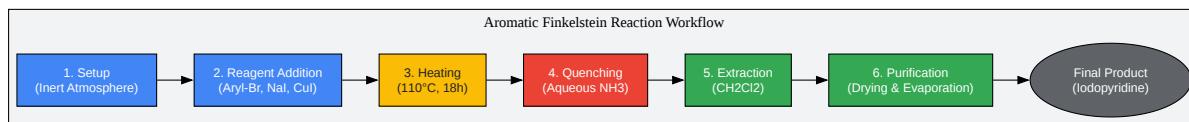
- Copper(I) Iodide (CuI, 5 mol% per bromine)
- Solvent (e.g., N,N-Dimethylformamide or Dioxane)
- 25% Aqueous Ammonia (NH<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Brine
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Schlenk line apparatus, two-neck flask, reflux condenser

#### Procedure:

- Reaction Setup: The reaction must be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[6]
- Charging the Flask: To a two-neck flask equipped with a reflux condenser, add the aryl bromide starting material, sodium iodide (2 eq.), and copper(I) iodide (5 mol%).[6]
- Heating: Add the solvent and heat the resulting suspension to 110°C for approximately 18 hours.[6]
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Pour the mixture into a 25% aqueous ammonia solution. The solution will turn blue.[6]
  - Dilute the solution with water to double its original volume.
  - Extract the product three times with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).[6]
- Purification:
  - Combine the organic layers and wash them with brine.

- Dry the organic phase with magnesium sulfate ( $MgSO_4$ ).[\[6\]](#)
- Remove the solvent under reduced pressure to yield the crude product.
- If necessary, further purify the product by column chromatography or recrystallization.[\[6\]](#)

The following diagram outlines the key steps of this synthetic workflow.



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Caption: Key Stages of the Aromatic Finkelstein Reaction.

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## References

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